3,5-Xylyl methylcarbamate
3,5-Xylyl methylcarbamate
XMC (pesticide) is a pesticide used in pesticide formulation for the protection of green tea crops.
3, 5-Dimethylphenyl methylcarbamate, also known as 3, 5-xylenyl N-methylcarbamic acid or 3, 5-XMC, belongs to the class of organic compounds known as phenyl methylcarbamates. These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group. 3, 5-Dimethylphenyl methylcarbamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 5-dimethylphenyl methylcarbamate is primarily located in the cytoplasm. 3, 5-Dimethylphenyl methylcarbamate can be biosynthesized from methylcarbamic acid and 3, 5-xylenol. 3, 5-Dimethylphenyl methylcarbamate is a potentially toxic compound.
XMC is a carbamate ester. It has a role as a carbamate insecticide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It derives from a methylcarbamic acid and a 3,5-xylenol.
3, 5-Dimethylphenyl methylcarbamate, also known as 3, 5-xylenyl N-methylcarbamic acid or 3, 5-XMC, belongs to the class of organic compounds known as phenyl methylcarbamates. These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group. 3, 5-Dimethylphenyl methylcarbamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 5-dimethylphenyl methylcarbamate is primarily located in the cytoplasm. 3, 5-Dimethylphenyl methylcarbamate can be biosynthesized from methylcarbamic acid and 3, 5-xylenol. 3, 5-Dimethylphenyl methylcarbamate is a potentially toxic compound.
XMC is a carbamate ester. It has a role as a carbamate insecticide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It derives from a methylcarbamic acid and a 3,5-xylenol.
Brand Name:
Vulcanchem
CAS No.:
2655-14-3
VCID:
VC21253240
InChI:
InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)
SMILES:
CC1=CC(=CC(=C1)OC(=O)NC)C
Molecular Formula:
C10H13NO2
Molecular Weight:
179.22 g/mol
3,5-Xylyl methylcarbamate
CAS No.: 2655-14-3
Cat. No.: VC21253240
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | XMC (pesticide) is a pesticide used in pesticide formulation for the protection of green tea crops. 3, 5-Dimethylphenyl methylcarbamate, also known as 3, 5-xylenyl N-methylcarbamic acid or 3, 5-XMC, belongs to the class of organic compounds known as phenyl methylcarbamates. These are aromatic compounds containing a methylcarbamic acid esterified with a phenyl group. 3, 5-Dimethylphenyl methylcarbamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 5-dimethylphenyl methylcarbamate is primarily located in the cytoplasm. 3, 5-Dimethylphenyl methylcarbamate can be biosynthesized from methylcarbamic acid and 3, 5-xylenol. 3, 5-Dimethylphenyl methylcarbamate is a potentially toxic compound. XMC is a carbamate ester. It has a role as a carbamate insecticide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It derives from a methylcarbamic acid and a 3,5-xylenol. |
|---|---|
| CAS No. | 2655-14-3 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (3,5-dimethylphenyl) N-methylcarbamate |
| Standard InChI | InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) |
| Standard InChI Key | CVQODEWAPZVVBU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OC(=O)NC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)OC(=O)NC)C |
| Colorform | Colorless crystalline solid /Technical grade, 97% pure/ |
| Melting Point | 99.0 °C 99 °C 99°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator